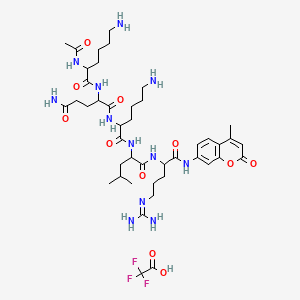

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFAは合成ペプチド化合物です。様々な生化学的アッセイで蛍光基質としてよく用いられます。この化合物は、リシン、グルタミン、リシン、ロイシン、アルギニンのアミノ酸配列からなり、アミド-4-メチルクマリン(AMC)基が結合しています。トリフルオロ酢酸塩(TFA)の形は、安定性と溶解性を向上させています。

準備方法

合成経路と反応条件

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFAの合成は、通常、固相ペプチド合成(SPPS)を用います。この方法は、固体樹脂に結合した成長中のペプチド鎖に、保護されたアミノ酸を順次付加することを可能にします。一般的な手順は以下のとおりです。

カップリング: 各アミノ酸は、HBTUまたはDICなどのカップリング試薬を用いて、樹脂結合ペプチドに結合されます。

脱保護: アミノ酸の保護基は、TFAを用いて除去されます。

切断: 完成したペプチドは、樹脂から切断され、TFAベースの切断カクテルを用いて脱保護されます。

工業生産方法

この化合物の工業生産は、同様の原理に基づいていますが、より大規模に行われます。効率と一貫性を高めるために、自動ペプチド合成装置がしばしば使用されます。精製は通常、高速液体クロマトグラフィー(HPLC)によって行われ、最終製品は凍結乾燥して安定な粉末を得ます。

化学反応解析

反応の種類

This compoundは、以下のような様々な化学反応を起こす可能性があります。

加水分解: ペプチド結合は、酸性または塩基性条件下で加水分解され得ます。

酸化: アミノ酸残基、特に硫黄を含む側鎖を持つものは、酸化される可能性があります。

置換: AMC基は、他の蛍光団または官能基で置換される可能性があります。

一般的な試薬と条件

加水分解: 通常、HClまたはNaOHを高温で用いて行われます。

酸化: 一般的な酸化剤には、過酸化水素またはギ酸が含まれます。

置換: NHSエステルまたはマレイミドなどの試薬は、結合反応に使用されます。

生成される主な生成物

加水分解: 個々のアミノ酸またはより小さいペプチド断片の形成をもたらします。

酸化: 酸化されたアミノ酸残基を生成します。

置換: 新しい官能基または蛍光団を持つ修飾ペプチドを生成します。

科学研究への応用

This compoundは、科学研究において広く使用されており、特に以下のような分野で使用されています。

生化学: 酵素反応速度論と阻害を研究するためのプロテアーゼアッセイの基質として。

細胞生物学: 細胞プロセスを監視するための蛍光ベースのアッセイで使用されます。

医学: 病気と関連する酵素活性を検出するための診断アッセイに使用されます。

産業: 酵素の生産と活性測定の品質管理プロセスで使用されます。

化学反応の分析

Types of Reactions

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can be oxidized.

Substitution: The AMC group can be substituted with other fluorophores or functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed using HCl or NaOH at elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide or performic acid.

Substitution: Reagents like NHS esters or maleimides are used for conjugation reactions.

Major Products Formed

Hydrolysis: Results in the formation of individual amino acids or smaller peptide fragments.

Oxidation: Produces oxidized amino acid residues.

Substitution: Yields modified peptides with new functional groups or fluorophores.

科学的研究の応用

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA is widely used in scientific research, particularly in:

Biochemistry: As a substrate for protease assays to study enzyme kinetics and inhibition.

Cell Biology: Used in fluorescence-based assays to monitor cellular processes.

Medicine: Employed in diagnostic assays to detect enzyme activity related to diseases.

Industry: Utilized in quality control processes for enzyme production and activity measurement.

作用機序

この化合物は、蛍光基質として作用し、酵素的切断によって蛍光シグナルを放出します。AMC基は、特定のプロテアーゼによってペプチド結合が切断されると放出され、蛍光が増加します。これにより、様々なアッセイにおいて酵素活性を定量的に測定できます。

類似化合物の比較

類似化合物

Ac-Lys-Gln-Leu-AMC: 類似のペプチド配列を持つ別の蛍光基質。

Ac-Arg-Gly-Lys-AMC: 同様の用途で使用されますが、アミノ酸配列が異なります。

独自性

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFAは、特定のプロテアーゼの研究に適した特定のアミノ酸配列を持つため、独自性があります。また、トリフルオロ酢酸塩の形は、他の類似化合物と比較して安定性と溶解性を向上させています。

類似化合物との比較

Similar Compounds

Ac-Lys-Gln-Leu-AMC: Another fluorogenic substrate with a similar peptide sequence.

Ac-Arg-Gly-Lys-AMC: Used in similar applications but with a different amino acid sequence.

Uniqueness

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA is unique due to its specific amino acid sequence, which makes it suitable for studying particular proteases. Its trifluoroacetate salt form also enhances its stability and solubility compared to other similar compounds.

特性

分子式 |

C43H67F3N12O11 |

|---|---|

分子量 |

985.1 g/mol |

IUPAC名 |

2-[(2-acetamido-6-aminohexanoyl)amino]-N-[6-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H66N12O9.C2HF3O2/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42;3-2(4,5)1(6)7/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47);(H,6,7) |

InChIキー |

LGRFFPYWSABBGE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)

![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)

![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)